Technical Guide: 1-Chloro-1-cyclopentene (CAS 930-29-0)
Technical Guide: 1-Chloro-1-cyclopentene (CAS 930-29-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-Chloro-1-cyclopentene (CAS 930-29-0). The information is presented to support research and development activities, with a focus on clear data presentation and detailed experimental methodologies.
Core Properties of 1-Chloro-1-cyclopentene
1-Chloro-1-cyclopentene is a halogenated cyclic alkene. Its physical and chemical properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇Cl | [1][2][3] |
| Molecular Weight | 102.56 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 113-115 °C (lit.) | [6][7] |
| Density | 1.035 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index (n20/D) | 1.4651 (lit.) | [6] |
| Flash Point | 9 °C (48.2 °F) - closed cup | [6] |
| Storage Temperature | 2-8°C | [2][6] |
Computed and Spectral Data
| Property | Value | Source(s) |
| IUPAC Name | 1-chlorocyclopentene | [8] |
| SMILES | C1CC=C(C1)Cl | [8] |
| InChI | 1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2 | [6] |
| InChIKey | UJUIJZWQFDQKHO-UHFFFAOYSA-N | [6] |
| Mass Spectrum | Data available from NIST WebBook | [9] |
| ¹H NMR Spectrum | Conforms to structure | [5] |
| Infrared Spectrum | Conforms to structure | [5] |
Synthesis of 1-Chloro-1-cyclopentene
The most commonly cited method for the synthesis of 1-Chloro-1-cyclopentene is the reaction of cyclopentanone with a chlorinating agent, such as phosphorus pentachloride (PCl₅).[1]
Synthesis from Cyclopentanone
Reaction: Cyclopentanone reacts with phosphorus pentachloride to yield 1-Chloro-1-cyclopentene and phosphorus oxychloride.
Experimental Protocol:
-
Materials:
-
Cyclopentanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a stirred solution of cyclopentanone in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus pentachloride in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 1-Chloro-1-cyclopentene.
-
Workflow for the Synthesis of 1-Chloro-1-cyclopentene:
Chemical Reactivity and Experimental Protocols
1-Chloro-1-cyclopentene is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
1-Chloro-1-cyclopentene can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl, vinyl, or alkyl substituents at the 1-position of the cyclopentene ring.
The Suzuki-Miyaura coupling involves the reaction of 1-Chloro-1-cyclopentene with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
1-Chloro-1-cyclopentene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Water (for aqueous base)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 1-Chloro-1-cyclopentene, the arylboronic acid, the palladium catalyst, ligand (if used), and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent and water (if using an aqueous base).
-
Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle of the Suzuki-Miyaura Coupling:
The Stille coupling pairs 1-Chloro-1-cyclopentene with an organostannane reagent in the presence of a palladium catalyst.
General Experimental Protocol for Stille Coupling:
-
Materials:
-
1-Chloro-1-cyclopentene
-
Organostannane (e.g., Aryl-SnBu₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if necessary)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-Chloro-1-cyclopentene, the organostannane, and the palladium catalyst (and ligand, if used) in the anhydrous, degassed solvent.
-
If required, add any additives.
-
Heat the reaction mixture to the appropriate temperature (typically 60-120 °C) and stir until completion.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with an aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
Catalytic Cycle of the Stille Coupling:
Safety and Handling
1-Chloro-1-cyclopentene is a highly flammable liquid and vapor.[6] It is also irritating to the eyes, respiratory system, and skin.
-
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.[10]
-
Keep container tightly closed.[10]
-
Ground/bond container and receiving equipment.[10]
-
Use explosion-proof electrical/ventilating/lighting equipment.[10]
-
Use only non-sparking tools.[10]
-
Take precautionary measures against static discharge.[10]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.[10]
-
Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
-
First Aid Measures:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.
-
Conclusion
1-Chloro-1-cyclopentene is a valuable and reactive intermediate in organic synthesis. Its well-defined properties and participation in robust synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, make it a useful building block for the construction of more complex molecules in pharmaceutical and materials science research. Proper handling and safety precautions are essential when working with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyclopentene, 1-chloro- | C5H7Cl | CID 136724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scientific & Academic Publishing: Articles [sapub.org]
